Enzymatic Hydroxylation of cis-Jasmone to Jasmolone: A Defined and Quantifiable Biosynthetic Step
Jasmolone biosynthesis is catalyzed by a specific cytochrome P450 enzyme, TcJMH (CYP71AT148), which hydroxylates cis-jasmone. This represents a quantifiable and unique step not shared with the biosynthesis of jasmonic acid (JA) or methyl jasmonate (MeJA). The enzyme exhibits a defined Michaelis-Menten kinetics parameter, providing a direct quantitative measure for jasmolone production efficiency. This is in contrast to MeJA, which is not a substrate for this enzyme and does not lead to jasmolone formation [1].
| Evidence Dimension | Enzyme-substrate affinity (Km) for TcJMH |
|---|---|
| Target Compound Data | Km = 53.9 µM (for cis-jasmone → jasmolone) |
| Comparator Or Baseline | Methyl jasmonate (MeJA): Not a substrate for TcJMH; no jasmolone production observed |
| Quantified Difference | Not applicable; MeJA is not converted by TcJMH, whereas cis-jasmone is efficiently hydroxylated. |
| Conditions | In vitro microsomal assay using TcJMH expressed in *Nicotiana benthamiana* leaves. |
Why This Matters
For research on pyrethrin biosynthesis or metabolic engineering, sourcing jasmolone or its direct precursor cis-jasmone is essential; MeJA cannot substitute due to a complete lack of conversion by the rate-limiting enzyme TcJMH.
- [1] Li, W., Zhou, F., & Pichersky, E. (2018). Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides. Plant Physiology, 177(4), 1498–1509. View Source
